5-HT2 Receptor Agonist Potency: 1H-Indazol-6-ol Derived AL-34662 vs. Tryptamine Analog
The 1H-Indazol-6-ol core is the foundation for AL-34662 (1-((S)-2-Aminopropyl)-1H-indazol-6-ol), a peripherally acting 5-HT2 receptor agonist. This derivative demonstrates potent agonism with an EC50 of 42.7 nM and an Emax of 89% [1]. This is a marked improvement over earlier tryptamine-based 5-HT2 agonists which were deemed unsuitable for clinical development due to poor solution stability and/or potent central nervous system activity [1]. The data explicitly shows that 1-((S)-2-aminopropyl)-1H-indazol-6-ol has significantly greater solution stability than α-methyl-5-hydroxytryptamine [1].
| Evidence Dimension | 5-HT2 receptor functional activity (potency) |
|---|---|
| Target Compound Data | EC50 = 42.7 nM, Emax = 89% |
| Comparator Or Baseline | α-methyl-5-hydroxytryptamine (tryptamine analog) |
| Quantified Difference | Significantly greater solution stability; target compound suitable for clinical evaluation while comparator was not due to poor stability and/or CNS activity |
| Conditions | In vitro functional assay on 5-HT2 receptors |
Why This Matters
This confirms the 6-hydroxyindazole scaffold provides a critical advantage over tryptamine-based scaffolds for developing peripherally selective and stable 5-HT2 receptor agonists, making 1H-Indazol-6-ol the preferred precursor for such drug discovery programs.
- [1] May, J. A., et al. (2006). 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. Journal of Medicinal Chemistry, 49(1), 11. View Source
